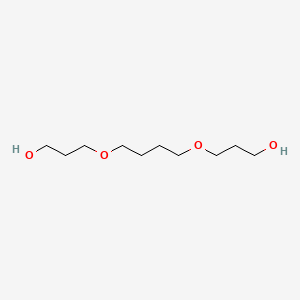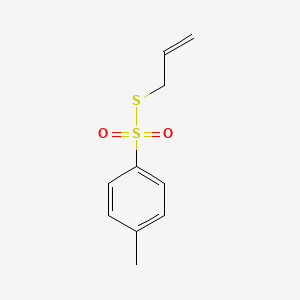![molecular formula C16H21NO2 B8107303 Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate](/img/structure/B8107303.png)
Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a bicyclo[1.1.1]pentane core. The compound’s structure contributes to its stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[1.1.1]pentane derivative. One common method includes the use of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate as a precursor . The reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) to confirm the structure and purity of the compound .
化学反応の分析
Types of Reactions
Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. This interaction can modulate biological processes, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares a similar bicyclic core but differs in the functional groups attached.
Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with a formyl group instead of a phenyl group.
Uniqueness
Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .
特性
IUPAC Name |
tert-butyl N-(3-phenyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-14(2,3)19-13(18)17-16-9-15(10-16,11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMOCXQMLEZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cis-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B8107256.png)






![Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate](/img/structure/B8107328.png)

